Metsulfuron-methyl

Descripción general

Descripción

Metsulfurón-metil es un compuesto orgánico clasificado como un herbicida sulfonilúrea. Se utiliza principalmente para controlar malezas de hoja ancha y algunas gramíneas anuales. Este compuesto sistémico exhibe actividad tanto foliar como en el suelo, inhibiendo la división celular en los brotes y raíces de las plantas . Metsulfurón-metil es conocido por su actividad residual en los suelos, lo que permite su uso con poca frecuencia pero requiere una gestión cuidadosa debido a su persistencia .

Métodos De Preparación

Metsulfurón-metil se sintetiza a través de una serie de reacciones químicas. Una ruta sintética común implica la reacción del ácido 2-(4-metoxi-6-metil-1,3,5-triazin-2-il)amino-2-oxoetilsulfamoilbenzoico con metanol para formar el éster metílico . Los métodos de producción industrial normalmente implican el uso de etóxido de sodio en alcohol etílico absoluto, seguido de cromatografía en columna para purificar el producto .

Análisis De Reacciones Químicas

Metsulfurón-metil se somete a varias reacciones químicas, incluida la hidrólisis y la oxidación. Es estable a la fotólisis pero se descompone bajo la luz ultravioleta . Los reactivos comunes utilizados en estas reacciones incluyen etóxido de sodio y metanol. Los principales productos formados a partir de estas reacciones incluyen el éster metílico del compuesto .

Aplicaciones Científicas De Investigación

Agricultural Applications

Metsulfuron-methyl is predominantly used in agriculture for weed management in various crops, particularly cereals like wheat and barley. Its selective nature allows it to target specific weed species while minimizing damage to the crop.

Efficacy in Wheat Cultivation

- Weed Control : this compound is effective against broadleaf weeds such as Chenopodium album and Avena fatua. Studies have shown that it can control these species at low application rates (4-12 g ai ha) without harming wheat crops .

- Residue Management : Research indicates that residues can persist in soil, potentially affecting subsequent crops. A study noted that residues were detectable up to 30 days post-application, emphasizing the need for careful management in crop rotation systems .

| Crop | Application Rate (g ai ha) | Weed Species Controlled |

|---|---|---|

| Wheat | 4-12 | Chenopodium album, Avena fatua |

| Barley | 5-10 | Various broadleaf weeds |

Forestry Applications

This compound is extensively used in forestry for controlling invasive species and managing undergrowth.

Invasive Species Control

- Target Species : It is particularly effective against woody weeds such as Ulex europaeus (gorse) and Cytisus scoparius (broom). Its application helps in maintaining biodiversity by suppressing these invasive plants .

- Application Method : Typically applied as a foliar spray, this compound is mixed with other herbicides to enhance efficacy against resistant species.

Ecological Management

This compound plays a crucial role in ecological restoration projects by controlling pest plants in parks and reserves.

Case Studies

- In New Zealand, this compound has been successfully used to manage pest plant populations in public parks, demonstrating its effectiveness in maintaining ecological balance .

- A review highlighted its use in controlling Rubus fruticosus (blackberry) to restore native vegetation areas .

Environmental Impact and Safety

This compound exhibits low toxicity to non-target organisms, including birds and aquatic life, making it a safer alternative compared to other herbicides. Its degradation is influenced by soil conditions, with faster breakdown occurring under acidic and moist environments .

Residue and Degradation Studies

Mecanismo De Acción

El mecanismo de acción del metsulfurón-metil implica la inhibición de la división celular en los brotes y raíces de las plantas. Esto se logra interfiriendo con la síntesis de aminoácidos esenciales, lo que lleva a la interrupción de la síntesis de proteínas y, en última instancia, a la muerte de las plantas . El compuesto se dirige a la enzima acetolactato sintasa (ALS), que es crucial para la biosíntesis de aminoácidos de cadena ramificada .

Comparación Con Compuestos Similares

Metsulfurón-metil es similar a otros herbicidas sulfonilúrea, como la simazina y la tetraciclina . es único en su alta eficacia a bajas tasas de uso y su capacidad para controlar un amplio espectro de malezas . La actividad residual del compuesto en los suelos también lo diferencia de otros herbicidas, lo que requiere una gestión cuidadosa para evitar la contaminación ambiental .

Actividad Biológica

Metsulfuron-methyl is a widely used sulfonylurea herbicide known for its effectiveness in controlling broadleaf weeds in various crops, particularly wheat. Its biological activity encompasses a range of effects on target and non-target organisms, including plants and soil microorganisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, environmental behavior, and case studies.

This compound primarily acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis and leads to plant growth inhibition and eventual death. The sensitivity to this compound varies among plant species; for instance, dicotyledonous plants like canola are significantly more sensitive compared to monocotyledonous plants such as wheat .

Toxicity and Effects on Non-Target Species

Research has shown that this compound exhibits toxic effects on various non-target terrestrial plant species. A field trial assessed its sub-lethal effects on seven different plant species, revealing significant impacts on both vegetative growth and reproductive success at low concentrations. The study found that herbicide exposure reduced biomass and seed production, highlighting the potential ecological risks associated with its use .

Table 1: Toxicity of this compound on Non-Target Plants

| Plant Species | Application Rate (g a.i./ha) | Biomass Reduction (%) | Seed Production Reduction (%) |

|---|---|---|---|

| Species A | 0.0097 | 15 | 20 |

| Species B | 0.0193 | 25 | 30 |

| Species C | 0.058 | 40 | 50 |

| Species D | 0.174 | 60 | 70 |

| Species E | 0.348 | 80 | 90 |

Residue and Dissipation Kinetics

The persistence of this compound in the environment raises concerns regarding its residual effects on subsequent crops in rotation systems. Studies have shown that the half-life of this compound varies depending on soil type and environmental conditions. For instance, in an oil palm plantation, half-lives ranged from approximately 6.3 to 9.2 days based on application rates . The herbicide's mobility is influenced by soil pH and organic matter content, with higher mobility observed in alkaline soils.

Table 2: Half-Life of this compound in Different Soils

| Soil Type | Application Rate (g a.i./ha) | Half-Life (days) |

|---|---|---|

| Acidic Soil | 15 | 7.4 |

| Alkaline Soil | 30 | 9.2 |

| Organic Rich Soil | 15 | 6.3 |

Case Study 1: Impact on Wheat and Canola

A study investigated the effects of this compound on wheat and canola under controlled conditions. Wheat demonstrated resilience to low doses, while canola exhibited significant oxidative stress markers when exposed to even minimal herbicide levels. The addition of plant growth-promoting bacteria helped mitigate some oxidative damage by enhancing antioxidant enzyme activity in canola .

Case Study 2: Mobility in Tropical Soils

Research conducted in tropical soil environments assessed the mobility of this compound using bioassay methods with long bean as a test species. The findings indicated that phytotoxicity was primarily localized within the upper soil layers, with deeper layers showing reduced herbicide concentration due to degradation processes influenced by soil moisture levels .

Propiedades

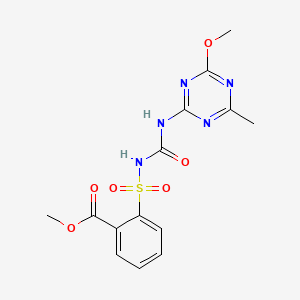

IUPAC Name |

methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMUVYRMZCOLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023864 | |

| Record name | Metsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless or white to pale yellow solid with a mild sweet ester-like odor; [HSDB] | |

| Record name | Metsulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (mg/L at 25 °C): hexane 5.84X10-1, ethyl acetate 1.11X10+4, methanol 7.63X10+3, acetone 3.7X10+4, dichloromethane 1.32X10+5, toluene 1.24X10+3., In water, 9.50X10+3 mg/L at 25 °C | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000058 [mmHg], 2.5X10-12 mm Hg at 25 °C | |

| Record name | Metsulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crytals, White to pale yellow solid, Colorless crystals | |

CAS No. |

74223-64-6 | |

| Record name | Metsulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metsulfuron-methyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2589ET7417 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163 °C | |

| Record name | METSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6849 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Metsulfuron-methyl belongs to the sulfonylurea class of herbicides, which inhibit the enzyme acetolactate synthase (ALS) [, , ]. This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to the cessation of plant growth and death [, ].

A: this compound causes a variety of symptoms in susceptible plants, including stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) [, , ]. These symptoms are a direct result of the disruption of amino acid synthesis and subsequent metabolic imbalances.

A: The persistence of this compound in the soil can pose a risk to sensitive rotational crops. Its phytotoxicity can persist for varying periods depending on factors like soil type, pH, and application rate [, , ]. Bioassay studies using crops like lentils and sugar beet have demonstrated the residual herbicidal activity of this compound [].

A: The molecular formula of this compound is C14H18N6O6S and its molecular weight is 382.40 g/mol [, ].

A: The sulfonylurea bridge (-SO2NHCONH-) is a crucial structural feature of this compound and other ALS-inhibiting herbicides []. Modifications to this bridge or the triazine ring can significantly impact its binding affinity to ALS and its overall herbicidal activity [].

A: The persistence of this compound in soil varies depending on several factors, including soil type, pH, temperature, and microbial activity. Reported half-lives range from a few days in acidic soils to several weeks in alkaline soils [, , ].

A: this compound degrades through both biotic and abiotic processes. Microbial degradation plays a significant role, with mineralization to CO2 being a major pathway [, ]. Chemical hydrolysis, particularly at lower pH, is another important degradation pathway [].

A: Various analytical methods are employed for the determination of this compound residues, including high-performance liquid chromatography (HPLC) [, ], liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ], and enzyme-linked immunosorbent assay (ELISA) [].

A: Yes, bioassays using sensitive plant species like lentils have been used to assess the phytotoxic effects of this compound residues in soil [, ]. These assays complement chemical analysis and provide information on the bioavailability of residues.

A: Yes, weed resistance to this compound and other ALS-inhibiting herbicides has been documented []. Resistance mechanisms can involve mutations in the ALS enzyme, rendering it less susceptible to inhibition [].

A: Resistance management strategies include rotating herbicides with different modes of action, using tank mixtures with herbicides that have different target sites, and implementing cultural practices that reduce weed pressure [, ].

A: Alternative weed control methods include cultural practices (e.g., crop rotation, cover cropping), mechanical weed control, and the use of herbicides with different modes of action [, , ]. The choice of the most appropriate method depends on factors such as weed spectrum, crop type, and environmental considerations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.